molecular formula C4H7ClO B13848625 Butyryl-D7 chloride

Butyryl-D7 chloride

Cat. No.: B13848625
M. Wt: 113.59 g/mol
InChI Key: DVECBJCOGJRVPX-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyryl-D7 chloride is a deuterated analogue of butyryl chloride, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling. The presence of deuterium atoms makes it useful for tracing and understanding various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyryl-D7 chloride can be synthesized through the chlorination of butyric acid, similar to the preparation of butyryl chloride. The reaction typically involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction conditions include heating the mixture to reflux, followed by distillation to purify the product .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of deuterated reagents and solvents is crucial to maintain the isotopic integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Butyryl-D7 chloride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form butyric acid and hydrochloric acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Water, typically at room temperature.

    Esterification: Alcohols (e.g., methanol, ethanol) in the presence of a base or acid catalyst.

    Amidation: Amines (e.g., methylamine, ethylamine) under mild heating conditions.

Major Products

Scientific Research Applications

Butyryl-D7 chloride is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Mechanism of Action

The mechanism of action of butyryl-D7 chloride involves its reactivity as an acyl chloride. It acts as an acylating agent, transferring the butyryl group to nucleophiles such as alcohols, amines, and water. The presence of deuterium atoms does not significantly alter its chemical reactivity but provides a means to trace the compound in various reactions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyryl-D7 chloride is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property allows researchers to trace the compound in complex chemical and biological systems, providing insights that are not possible with non-deuterated analogues .

Properties

Molecular Formula

C4H7ClO

Molecular Weight

113.59 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptadeuteriobutanoyl chloride

InChI

InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3/i1D3,2D2,3D2

InChI Key

DVECBJCOGJRVPX-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl

Canonical SMILES

CCCC(=O)Cl

Origin of Product

United States

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